

Unraveling the Molecular Architecture of Physagulide J: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Physagulide J*

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This whitepaper provides an in-depth technical guide to the chemical structure elucidation of **Physagulide J**, a cytotoxic withanolide isolated from *Physalis longifolia*. The following sections detail the experimental protocols, present a comprehensive analysis of the spectroscopic data, and visualize the logical workflow employed in determining its complex steroidal structure.

Executive Summary

Physagulide J, a member of the withanolide class of natural products, has been isolated from the aerial parts of *Physalis longifolia*. Its molecular structure was rigorously established through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidated structure reveals a complex polycyclic framework characteristic of withanolides, featuring multiple stereocenters and oxygenated functionalities. This guide serves as a comprehensive resource for researchers interested in the chemistry of withanolides and the methodologies applied in their structural characterization.

Experimental Protocols

Isolation and Purification of Physagulide J

The isolation of **Physagulide J** was achieved from the EtOAc-soluble fraction of a CH₂Cl₂–MeOH (1:1) extract of the aerial parts of *Physalis longifolia*. The crude extract exhibited

cytotoxicity against various cancer cell lines, prompting a bioassay-guided fractionation. Compound 1 (presumed to be **Physagulide J**) was isolated as colorless cuboid crystals from a CH_2Cl_2 – CH_3CN mixture and was identified as a major metabolite in the EtOAc-soluble fraction[1].

Spectroscopic Analysis

The chemical structure of **Physagulide J** was determined using a suite of spectroscopic methods:

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique was employed to determine the exact molecular formula of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule. The absorptions revealed the presence of hydroxy (3431 and 3233 cm^{-1}), keto (1671 cm^{-1}), and ester (1706 cm^{-1}) groups[1].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments were conducted to establish the carbon skeleton and the relative stereochemistry of **Physagulide J**. These included:
 - ^1H NMR (Proton NMR)
 - ^{13}C NMR (Carbon-13 NMR)
 - Attached Proton Test (APT)
 - Heteronuclear Single Quantum Coherence (HSQC)
 - Additional 2D NMR experiments such as COSY, HMBC, and NOESY are standard in such elucidations to establish proton-proton and proton-carbon correlations, as well as through-space proximities of protons, respectively.

Data Presentation

The molecular formula of **Physagulide J** was determined to be $\text{C}_{28}\text{H}_{38}\text{O}_7$ by HR-ESI-MS and NMR experiments, indicating ten degrees of unsaturation[1].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Physagulide J** displayed characteristic signals for a withanolide steroid. Key resonances are summarized in the table below.

Position	δH (ppm)	Multiplicity	J (Hz)
2	6.16	d	10.0
3	6.95	dd	10.0, 6.1
4	3.52	d	6.1
6	4.33	dt	13.3, 3.4
18	0.60	s	6.6
19	1.97	s	
21	0.90	d	
22	3.18	brs	9.6
27	3.65	d	
27	4.17	d	9.6
28	4.23	d	12.5
28	4.28	d	12.5

Table 1: ¹H NMR Data for **Physagulide J** (400 or 500 MHz)[1].

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum, in conjunction with APT and HSQC experiments, revealed the presence of 28 carbon signals, which were classified as three methyl (CH₃), eight methylene (CH₂), ten methine (CH), and seven quaternary (C) carbons[1].

Position	δC (ppm)	Carbon Type
1	200.7	C
2	132.9	CH
3	145.7	CH
4	125.6	C
5	154.3	C
6	61.8	CH
17	61.5	C
18	61.0	CH ₂
20	78.8	CH
22	68.0	CH
26	167.4	C
28	56.7	CH ₂

Table 2: Selected ¹³C NMR Data for **Physagulide J** (125 MHz)[1].

Structure Elucidation Workflow

The elucidation of the chemical structure of **Physagulide J** followed a logical progression of experiments and data analysis. The workflow diagram below illustrates the key steps in this process.

Workflow for Physagulide J Structure Elucidation

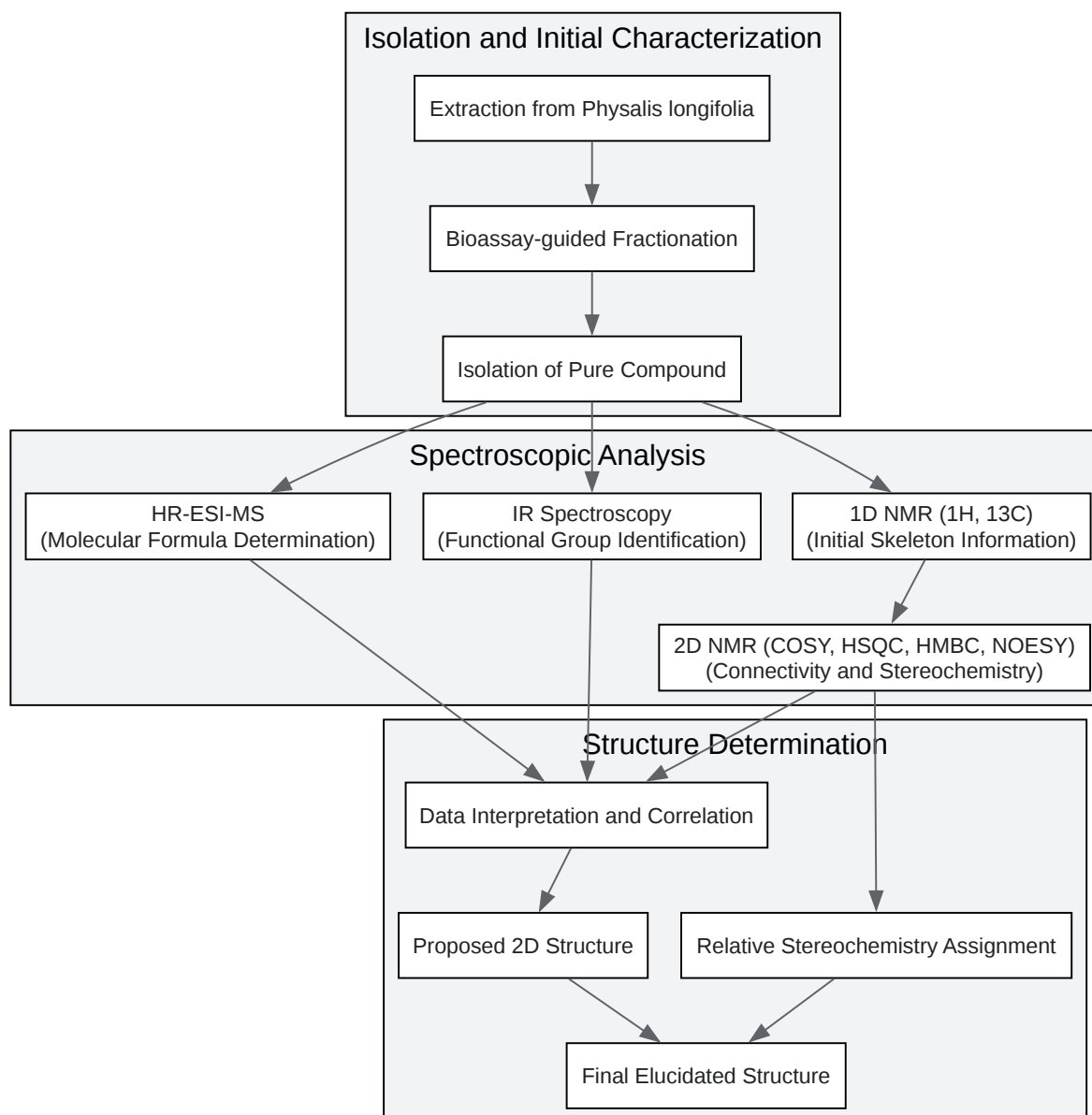
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Figure 1: A diagram illustrating the experimental workflow for the structure elucidation of **Physagulide J**.

Conclusion

The comprehensive analysis of data from HR-ESI-MS, IR, and a suite of 1D and 2D NMR experiments has enabled the successful elucidation of the chemical structure of **Physagulide J**. This technical guide provides a detailed overview of the methodologies and key data that were instrumental in this process. The availability of this detailed structural information is crucial for further research into the biological activities of **Physagulide J** and for the development of potential therapeutic applications.

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References

- 1. Item - ^{13}C - and ^1H -NMR chemical shift data (J in Hz) of compounds 1a-4 (δ ppm). - figshare - Figshare [figshare.com]
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